molecular formula C24H34N2O6 B10877862 1,4-Bis(3,4,5-trimethoxybenzyl)piperazine

1,4-Bis(3,4,5-trimethoxybenzyl)piperazine

Cat. No.: B10877862
M. Wt: 446.5 g/mol
InChI Key: LHZNFEOMGCEVDY-UHFFFAOYSA-N
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Description

    1,4-Bis(3,4,5-trimethoxybenzyl)piperazine: is a chemical compound with the molecular formula C₁₈H₂₆N₂O₄.

  • It belongs to the class of piperazine derivatives and contains two benzyl groups, each substituted with three methoxy (OCH₃) groups.
  • The compound’s structure consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) linked to two benzyl moieties via methoxy groups.
  • Its systematic name is 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine .
  • Preparation Methods

      Synthetic Routes: The synthesis of 1,4-Bis(3,4,5-trimethoxybenzyl)piperazine involves the reaction of piperazine with 3,4,5-trimethoxybenzyl chloride or 3,4,5-trimethoxybenzaldehyde.

      Reaction Conditions: The reaction typically occurs under reflux conditions in an appropriate solvent (such as dichloromethane or ethanol).

      Industrial Production Methods: Information on large-scale industrial production methods is limited, as this compound is primarily used as an intermediate in research.

  • Chemical Reactions Analysis

      Reactivity: 1,4-Bis(3,4,5-trimethoxybenzyl)piperazine is relatively stable due to the electron-donating methoxy groups on the benzyl rings.

      Common Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.

      Major Products: The specific products formed depend on the reaction conditions. For example, oxidation may yield corresponding aldehydes or acids, while reduction could lead to saturated derivatives.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of other compounds.

      Medicine: Limited information exists regarding its direct medical applications.

      Industry: Primarily employed as an intermediate in research and development.

  • Mechanism of Action

    • The exact mechanism by which 1,4-Bis(3,4,5-trimethoxybenzyl)piperazine exerts its effects remains unclear.
    • Further studies are needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other piperazine derivatives with benzyl substituents and methoxy groups.

      Uniqueness: Its unique structure lies in the combination of two benzyl groups and the specific arrangement of methoxy substituents.

    Properties

    Molecular Formula

    C24H34N2O6

    Molecular Weight

    446.5 g/mol

    IUPAC Name

    1,4-bis[(3,4,5-trimethoxyphenyl)methyl]piperazine

    InChI

    InChI=1S/C24H34N2O6/c1-27-19-11-17(12-20(28-2)23(19)31-5)15-25-7-9-26(10-8-25)16-18-13-21(29-3)24(32-6)22(14-18)30-4/h11-14H,7-10,15-16H2,1-6H3

    InChI Key

    LHZNFEOMGCEVDY-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC

    Origin of Product

    United States

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